molecular formula C10H17N7O9S B12925291 [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

Cat. No.: B12925291
M. Wt: 411.35 g/mol
InChI Key: MVZZBUBVEGHJKI-LJRZAWCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gonyautoxin IV can be synthesized from L-serine methyl ester via gonyautoxin III. The process involves treating L-serine methyl ester with an aldehyde to close the ring structure, followed by deprotection with [SO3CH2CCl3] . A RH-catalyzed amination reaction with guanidine is then performed to form the tricyclic frame of gonyautoxin III, which can be further converted to gonyautoxin IV .

Industrial Production Methods: While gonyautoxins are naturally available, industrial production methods focus on the extraction and purification from marine dinoflagellates. High-performance liquid chromatography (HPLC) is commonly used for the detection and purification of gonyautoxins from aquatic products .

Chemical Reactions Analysis

Types of Reactions: Gonyautoxin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the toxin’s structure and studying its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving gonyautoxin IV include aldehydes, guanidine, and deprotecting agents like [SO3CH2CCl3] . The reactions are typically carried out under controlled conditions to ensure the stability of the intermediates and the final product.

Major Products Formed:

Properties

Molecular Formula

C10H17N7O9S

Molecular Weight

411.35 g/mol

IUPAC Name

[(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methyl carbamate

InChI

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,19-20H,1-2,12H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1

InChI Key

MVZZBUBVEGHJKI-LJRZAWCWSA-N

Isomeric SMILES

C1[C@@H](C([C@@]23N1C(=[N+]([C@H]([C@@H]2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O

Canonical SMILES

C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O

Origin of Product

United States

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